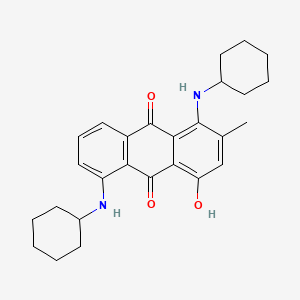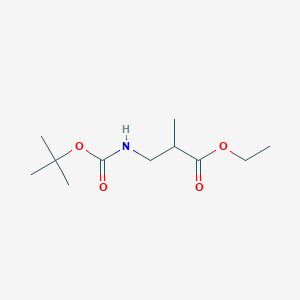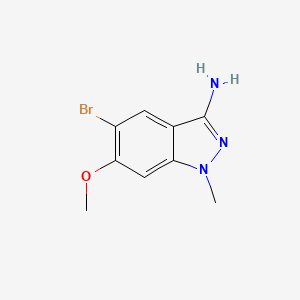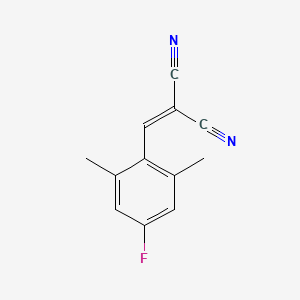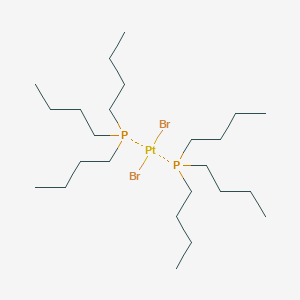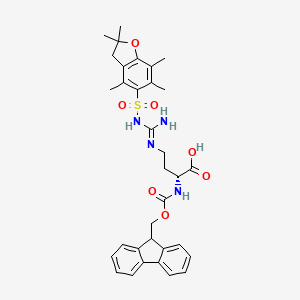
Fmoc-D-norArg(Pbf)-OH)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-norArg(Pbf)-OH is a derivative of the amino acid arginine, specifically designed for use in peptide synthesis. The compound is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain of the guanidine group. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-norArg(Pbf)-OH typically involves the following steps:
Protection of the Guanidine Group: The guanidine group of D-norarginine is protected using the Pbf group. This is usually achieved by reacting D-norarginine with Pbf chloride in the presence of a base such as triethylamine.
Protection of the N-Terminus: The N-terminus of the protected D-norarginine is then protected using the Fmoc group. This is done by reacting the intermediate with Fmoc chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of Fmoc-D-norArg(Pbf)-OH follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
Fmoc-D-norArg(Pbf)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Pbf group is removed using trifluoroacetic acid (TFA).
Coupling: Peptide coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) are commonly used.
Major Products
The major products formed from these reactions are peptides with the desired sequence, free from the protecting groups.
科学的研究の応用
Fmoc-D-norArg(Pbf)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
作用機序
The mechanism of action of Fmoc-D-norArg(Pbf)-OH involves the formation of peptide bonds through nucleophilic attack by the amino group of one amino acid on the carbonyl carbon of another. The protecting groups (Fmoc and Pbf) prevent side reactions, ensuring the formation of the desired peptide sequence.
類似化合物との比較
Similar Compounds
Fmoc-D-Arg(Pbf)-OH: Similar to Fmoc-D-norArg(Pbf)-OH but with a different side chain structure.
Fmoc-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis, with different protecting groups.
Uniqueness
Fmoc-D-norArg(Pbf)-OH is unique due to its specific protecting groups, which provide stability and prevent side reactions during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.
特性
分子式 |
C33H38N4O7S |
|---|---|
分子量 |
634.7 g/mol |
IUPAC名 |
(2R)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-16-33(4,5)44-28(18)25)45(41,42)37-31(34)35-15-14-27(30(38)39)36-32(40)43-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-13,26-27H,14-17H2,1-5H3,(H,36,40)(H,38,39)(H3,34,35,37)/t27-/m1/s1 |
InChIキー |
HEAUFWFESGQUMX-HHHXNRCGSA-N |
異性体SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
正規SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



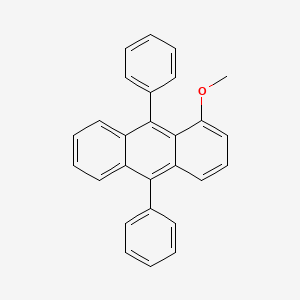
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
